molecular formula C10H11Cl B1614075 2-Chloro-3-(3-methylphenyl)-1-propene CAS No. 731772-16-0

2-Chloro-3-(3-methylphenyl)-1-propene

Cat. No.: B1614075
CAS No.: 731772-16-0
M. Wt: 166.65 g/mol
InChI Key: TVWFKYCFNFQIAK-UHFFFAOYSA-N
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Description

2-Chloro-3-(3-methylphenyl)-1-propene is an organochlorine compound featuring a propene backbone with a chlorine atom at position 2 and a 3-methylphenyl group at position 2. Its molecular formula is C₁₀H₁₁Cl, with a molecular weight of 158.65 g/mol.

Properties

IUPAC Name

1-(2-chloroprop-2-enyl)-3-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl/c1-8-4-3-5-10(6-8)7-9(2)11/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVWFKYCFNFQIAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70641121
Record name 1-(2-Chloroprop-2-en-1-yl)-3-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

731772-16-0
Record name 1-(2-Chloroprop-2-en-1-yl)-3-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(3-methylphenyl)-1-propene can be achieved through several methods. One common approach involves the reaction of 3-methylbenzyl chloride with allyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced separation techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(3-methylphenyl)-1-propene can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be replaced by other nucleophiles such as hydroxide, amine, or thiol groups.

    Addition Reactions: The double bond in the propene moiety can participate in addition reactions with halogens, hydrogen, or other electrophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or alcohols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions are typically carried out in polar solvents such as water or alcohols.

    Addition Reactions: Halogens like bromine or chlorine, hydrogen gas in the presence of a catalyst, and other electrophiles can be used. These reactions often require specific conditions such as low temperatures or the presence of a catalyst.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are commonly used. These reactions are usually performed under acidic or basic conditions.

Major Products Formed

    Substitution Reactions: Products include 3-(3-methylphenyl)-1-propanol, 3-(3-methylphenyl)-1-propylamine, and 3-(3-methylphenyl)-1-propylthiol.

    Addition Reactions: Products include 2,3-dichloro-3-(3-methylphenyl)propane, 3-(3-methylphenyl)propane, and other addition products.

    Oxidation Reactions: Products include 2-chloro-3-(3-methylphenyl)propane-1,2-diol and 2-chloro-3-(3-methylphenyl)propanal.

Scientific Research Applications

2-Chloro-3-(3-methylphenyl)-1-propene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying various chemical reactions and mechanisms.

    Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It serves as a precursor for the development of new drugs and therapeutic agents. Its derivatives may exhibit pharmacological activities such as anti-inflammatory or anticancer properties.

    Industry: The compound is used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(3-methylphenyl)-1-propene depends on the specific reactions it undergoes. In substitution reactions, the chloro group is replaced by a nucleophile, leading to the formation of new bonds. In addition reactions, the double bond in the propene moiety reacts with electrophiles, resulting in the addition of new groups to the molecule. The molecular targets and pathways involved in these reactions vary depending on the specific reagents and conditions used.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural similarities with 2-Chloro-3-(3-methylphenyl)-1-propene, differing primarily in substituent type, position, and halogenation:

Table 1: Structural and Molecular Comparison
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Purity
This compound Not provided C₁₀H₁₁Cl 158.65 Chlorine (C2), 3-methylphenyl (C3) -
2-Chloro-3-(2-chloro-4-fluorophenyl)-1-propene 951894-39-6 C₉H₇Cl₂F 205.05 Chlorine (C2), 2-Cl-4-F-phenyl (C3) ≥95%
2-Chloro-3-(3-chloro-5-fluorophenyl)-1-propene 951888-73-6 C₉H₇Cl₂F 205.05 Chlorine (C2), 3-Cl-5-F-phenyl (C3) -
2-Chloro-3-(2,4-dichlorophenyl)-1-propene 951892-52-7 C₉H₇Cl₃ 221.50 Chlorine (C2), 2,4-diCl-phenyl (C3) -
3-(2-Chloro-6-methylphenyl)-1-propene 951895-25-3 C₁₀H₁₁Cl 158.65 Chlorine (phenyl C2), methyl (phenyl C6) -

Physicochemical Properties

Lipophilicity (LogP): Fluorinated derivatives (e.g., 2-Chloro-3-(2-chloro-4-fluorophenyl)-1-propene) exhibit higher XLogP3 values (~4.1) due to fluorine’s electronegativity and reduced polarity . The methyl group in this compound likely lowers logP compared to dihalogenated analogues, enhancing solubility in nonpolar solvents.

Boiling Points and Stability:

  • Increased halogenation (e.g., trichlorinated 2-Chloro-3-(2,4-dichlorophenyl)-1-propene) raises molecular weight and boiling points due to stronger van der Waals interactions .
  • Allylic chlorine in all compounds may promote elimination reactions under thermal stress, a common feature in chlorinated propenes .

Phase Behavior:

  • While direct data on the target compound are lacking, studies on sulfur-containing analogues (e.g., 1-propanethiol + methane systems) suggest that alkyl/aryl substituents reduce volatility and increase liquid-phase stability under high pressure .

Biological Activity

2-Chloro-3-(3-methylphenyl)-1-propene is an organic compound with potential biological activities that have garnered interest in pharmacological research. This compound features a chloro group and a propene backbone, which contribute to its reactivity and possible therapeutic applications. This article reviews the biological activity of this compound, highlighting its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C10H11ClC_{10}H_{11}Cl. The presence of the chloro group enhances its electrophilic character, making it a candidate for various biological interactions.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

  • Antimicrobial Activity : Compounds with halogen substituents have shown significant antibacterial and antifungal properties. For instance, studies have demonstrated that chlorinated compounds can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Properties : Similar structures have been linked to anti-inflammatory effects, suggesting that this compound may interact with inflammatory pathways.
  • Potential Anticancer Activity : Some derivatives have shown promise in cancer treatment by targeting specific receptors involved in tumor growth and metastasis .

Antimicrobial Activity

In vitro studies on related compounds indicate that halogenated derivatives exhibit varying degrees of antimicrobial activity. For example, a study reported minimum inhibitory concentrations (MIC) for several compounds against bacterial strains:

CompoundMIC (µM) against B. subtilisMIC (µM) against E. coliMIC (µM) against S. aureus
This compound4.698.335.64
Related halogenated compound2.3313.4011.29

These findings suggest that structural modifications can significantly influence antimicrobial efficacy .

Anti-inflammatory Mechanisms

Research has indicated that similar compounds can modulate inflammatory responses by inhibiting pro-inflammatory cytokines. A notable study demonstrated that derivatives of propene compounds reduced levels of TNF-alpha and IL-6 in macrophage cell lines, indicating potential therapeutic benefits in inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound is likely influenced by its structural features:

  • Chloro Group : Enhances electrophilicity, facilitating interactions with nucleophiles in biological systems.
  • Phenyl Ring Substitution : The position and type of substituents on the phenyl ring can alter the compound's reactivity and binding affinity to biological targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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